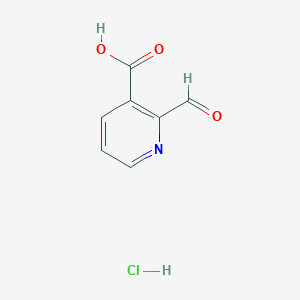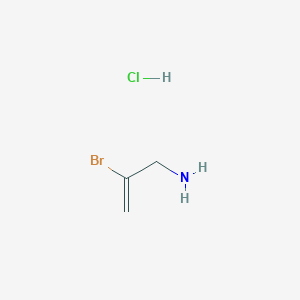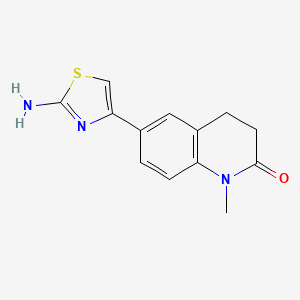![molecular formula C13H21NO5 B6603402 4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid CAS No. 1822612-71-4](/img/structure/B6603402.png)
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid is a chemical compound with the CAS Number: 1822612-71-4 . It has a molecular weight of 271.31 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO5/c1-13(2,3)19-12(18)14-8-4-5-9(14)10(15)6-7-11(16)17/h9H,4-8H2,1-3H3,(H,16,17) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
T-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid has a number of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to convert a variety of compounds into their desired products. Additionally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid can be used as a catalyst in a variety of chemical reactions, including Diels-Alder reactions, Michael additions, and Wittig reactions. Additionally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid has been used in a number of medical applications, including drug development and cancer research.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets through different mechanisms, such as enzyme inhibition .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to obtain and store. Additionally, it is a versatile molecule that can be used for a variety of chemical reactions, including synthesis, catalysis, and synthetic biology. However, there are a few limitations to the use of t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid in laboratory experiments. It is a highly reactive compound, and it can react with a variety of compounds, including nucleic acids, proteins, and other molecules. Additionally, it can be toxic to cells, so it should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid. One potential direction is the development of new drugs and treatments for diseases, such as cancer. Additionally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid could be used to develop new catalysts for chemical reactions, or to modify the structure of proteins in order to alter their function. Additionally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid could be used in the development of new synthetic biology techniques, such as gene editing and protein engineering. Finally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid could be used to develop new materials, such as polymers and composites, for a variety of applications.
Métodos De Síntesis
T-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid can be synthesized by a number of methods, including the reaction of a tert-butoxycarbonyl group with a pyrrolidin-2-yl group. This reaction is typically carried out in an organic solvent, such as dichloromethane, and can be catalyzed by a variety of agents, including protic acids and bases. Additionally, the reaction can be carried out in the presence of an aqueous solution of an alkali metal salt, such as sodium hydroxide or potassium hydroxide. This method of synthesis is relatively simple and can be used to produce a high yield of the desired compound.
Propiedades
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-8-4-5-9(14)10(15)6-7-11(16)17/h9H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOLKFGRFGSKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)

![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)




![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)


![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)